

TDRL-551 vs. TDRL-505: A Comparative Efficacy Analysis in Lung Cancer Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TDRL-551

Cat. No.: B10829901

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two small molecule inhibitors, **TDRL-551** and TDRL-505, in the context of lung cancer. Both compounds target Replication Protein A (RPA), a critical component of the DNA damage response (DDR) and DNA replication machinery, making them promising candidates for anticancer therapy, particularly in combination with DNA-damaging agents.

Executive Summary

TDRL-551, an analog of TDRL-505, demonstrates superior potency in preclinical models.^[1] Structure-activity relationship (SAR) studies led to the development of **TDRL-551**, which exhibits a greater than two-fold increase in in-vitro activity compared to its predecessor.^[1] Both molecules function by inhibiting the interaction between RPA and single-stranded DNA (ssDNA), thereby disrupting DNA repair and replication processes. This disruption enhances the cytotoxic effects of platinum-based chemotherapies, such as cisplatin and carboplatin, in non-small cell lung cancer (NSCLC) and other cancer types.^[1]

Data Presentation

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 data for **TDRL-551** and TDRL-505 in relevant cancer cell lines.

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
TDRL-551	A2780	Ovarian Carcinoma	25	Mishra AK, et al. Biochem Pharmacol. 2015.[1]
TDRL-505	A2780	Ovarian Carcinoma	55	Mishra AK, et al. Biochem Pharmacol. 2015.[1]
TDRL-505	H460	Non-Small Cell Lung Cancer	~45	Shuck SC, et al. Cancer Res. 2009.
TDRL-505	H460	Non-Small Cell Lung Cancer	30.8	Glendenning J, et al. Mol Cancer Ther. 2011.

Note: A direct comparative study of **TDRL-551** and TDRL-505 IC50 values in the same lung cancer cell line under identical experimental conditions is not readily available in the reviewed literature. The data presented is compiled from different studies.

In Vivo Efficacy: NSCLC Xenograft Model

TDRL-551 has been evaluated in a non-small cell lung cancer (NSCLC) xenograft mouse model, demonstrating both single-agent activity and synergistic effects when combined with carboplatin.[1] Treatment with **TDRL-551** alone resulted in significant tumor growth inhibition, comparable to that of carboplatin alone.[1] The combination of **TDRL-551** and carboplatin led to the most significant reduction in tumor growth, highlighting the potential of **TDRL-551** to sensitize NSCLC tumors to platinum-based therapy.[1]

Experimental Protocols

Clonogenic Survival Assay

This assay is used to determine the ability of a single cell to grow into a colony, thereby assessing the long-term effects of a compound on cell viability and reproductive integrity.

Protocol:

- **Cell Seeding:** Lung cancer cells (e.g., H460 or A549) are harvested, counted, and seeded into 6-well plates at a predetermined density to yield approximately 50-100 colonies per well in the control group.
- **Compound Treatment:** After allowing the cells to adhere overnight, they are treated with various concentrations of **TDRL-551** or TDRL-505 for a specified duration (e.g., 24-48 hours).
- **Incubation:** Following treatment, the drug-containing medium is removed, and the cells are washed with PBS and incubated in fresh medium for 10-14 days to allow for colony formation.
- **Staining and Counting:** Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. Colonies containing at least 50 cells are then counted.
- **Data Analysis:** The plating efficiency and surviving fraction are calculated for each treatment group relative to the untreated control.

In Vivo NSCLC Xenograft Study

This protocol outlines the general procedure for evaluating the efficacy of **TDRL-551** in a mouse model of NSCLC.

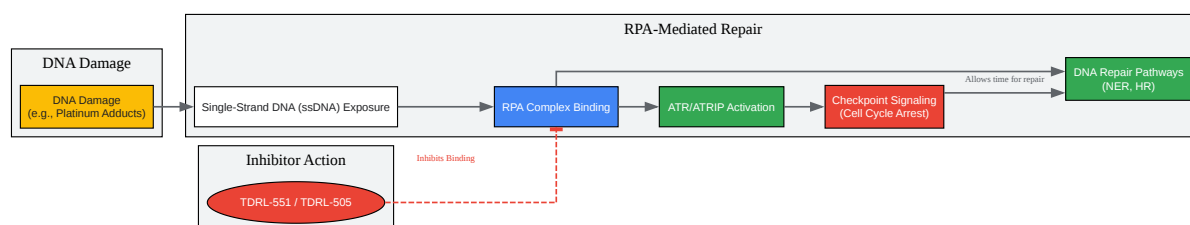
Protocol:

- **Cell Implantation:** Human NSCLC cells (e.g., H460) are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID).
- **Tumor Growth:** Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
- **Treatment Groups:** Mice are randomized into treatment groups: vehicle control, **TDRL-551** alone, carboplatin alone, and **TDRL-551** in combination with carboplatin.
- **Drug Administration:** **TDRL-551** is typically formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline and administered via intraperitoneal (i.p.) injection. Carboplatin is administered according to established protocols.

- Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
- Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, and tumors are excised for further analysis.

Visualizations

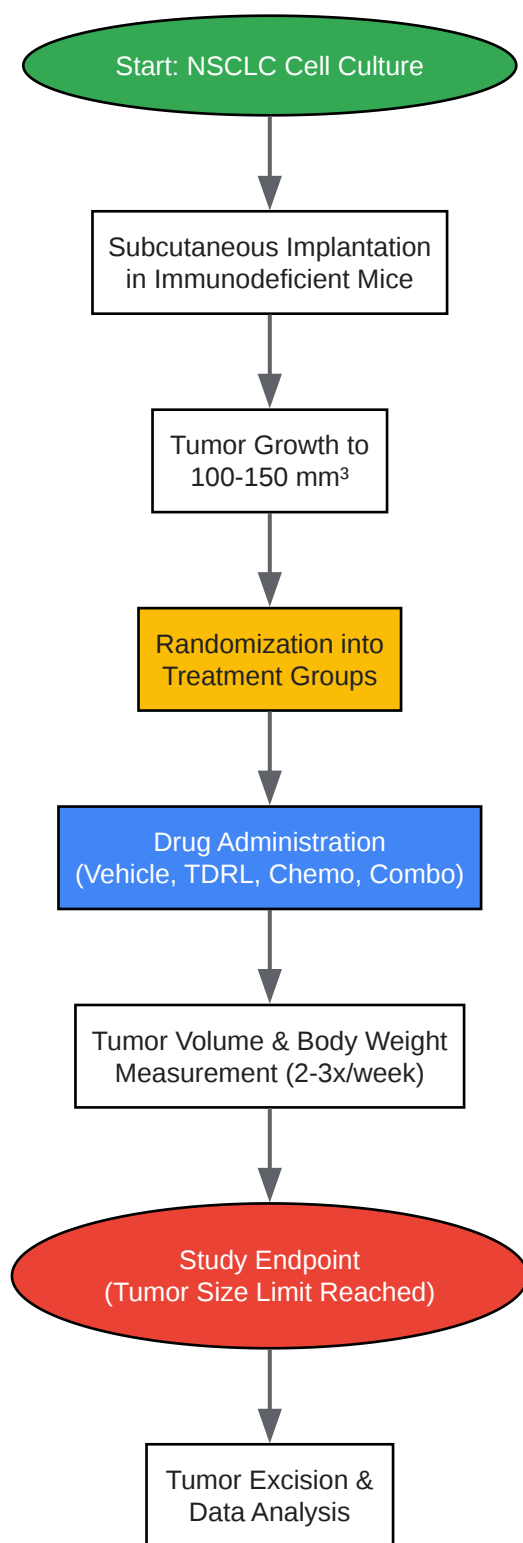
Signaling Pathway: RPA in DNA Damage Response



[Click to download full resolution via product page](#)

Caption: RPA's role in the DNA damage response pathway and the mechanism of TDRL inhibitors.

Experimental Workflow: In Vivo Efficacy Study



[Click to download full resolution via product page](#)

Caption: Workflow for a typical in vivo xenograft study to evaluate drug efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]
- To cite this document: BenchChem. [TDRL-551 vs. TDRL-505: A Comparative Efficacy Analysis in Lung Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829901#tdrl-551-versus-tdrl-505-efficacy-in-lung-cancer-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com